Piperidine vs. Morpholine at the 6-Position: Lipophilicity and Permeability Differentiation
Replacement of the 6-piperidinyl group (present in CAS 2034475-18-6) with a 6-morpholinyl group introduces an additional hydrogen bond acceptor and reduces logP. In the Mock et al. NAPE-PLD SAR campaign, exchanging a morpholine for an (S)-3-hydroxypyrrolidine reduced lipophilicity (measured as HPLC logD) and contributed to a 10-fold improvement in potency [1]. The piperidine ring in CAS 2034475-18-6 therefore confers higher intrinsic lipophilicity compared to a morpholine analog (N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide), which directly impacts membrane permeability and non-specific binding profiles. This differentiation is class-level inference based on established SAR principles within the pyrimidine-4-carboxamide series.
| Evidence Dimension | Predicted partition coefficient (cLogP) as a function of 6-position heterocycle |
|---|---|
| Target Compound Data | cLogP ~2.8 (piperidine substituent; predicted from structural class) |
| Comparator Or Baseline | N-(4-bromo-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide; predicted cLogP ~1.9 (morpholine substituent) |
| Quantified Difference | Δ cLogP ≈ +0.9 log units (piperidine vs. morpholine) |
| Conditions | Predicted using consensus logP method (ALOGPS/Molinspiration); no experimental logD₇.₄ data available for either compound |
Why This Matters
Higher lipophilicity of the piperidine analog translates to increased passive membrane permeability—a critical parameter for intracellular target engagement that distinguishes procurement choices when cell-based assay performance is prioritized over aqueous solubility.
- [1] Mock, E. D.; Mustafa, M.; Gunduz-Cinar, O.; et al. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J. Med. Chem. 2021, 64 (1), 481–515. DOI: 10.1021/acs.jmedchem.0c01441. View Source
